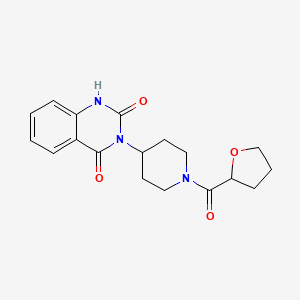

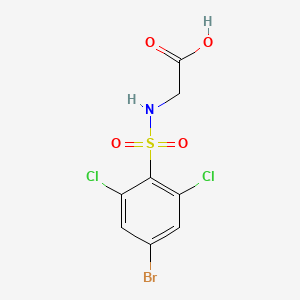

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has various applications in the field of scientific research, particularly in the study of biological processes and drug discovery.

科学的研究の応用

Applications in CO2 Conversion and Capture

The compound , due to its structural similarity to quinazoline derivatives, finds relevance in discussions surrounding the conversion of CO2 into value-added chemicals. A significant application involves the use of ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones, highlighting the compound's potential role in carbon capture and utilization (CCU) strategies. This process benefits from the unique properties of ionic liquids, such as low vapor pressures and high solubilities, which are critical in capturing and converting CO2 into useful products. The review by Zhang et al. (2023) provides a comprehensive overview of the advancements in this area over the past decade, emphasizing the critical role of the basicity and nucleophilicity of catalysts in these conversions (Zhang et al., 2023).

Medicinal Chemistry Implications

Quinazoline derivatives have been extensively explored for their biological activities, including their potential in medicinal chemistry. While the direct studies on 3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione might not be explicitly detailed, the broader context of quinazoline research provides insights into possible applications. For example, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones and their demonstrated antibacterial activity suggests the potential of quinazoline derivatives in developing new antimicrobial agents. Such research underscores the versatility of quinazoline scaffolds in drug discovery and development, as discussed by Tiwary et al. (2016) (Tiwary et al., 2016).

Optoelectronic Material Development

The exploration of functionalized quinazolines and pyrimidines for optoelectronic materials showcases another fascinating application of quinazoline derivatives. These compounds have been identified as valuable in the creation of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline into π-extended conjugated systems has proven to be of great value for novel optoelectronic materials, demonstrating the compound's potential beyond medicinal applications. This area of research, detailed by Lipunova et al. (2018), points towards the innovative use of quinazoline derivatives in the development of advanced materials for technology applications (Lipunova et al., 2018).

Anti-Colorectal Cancer Activity

The anti-colorectal cancer activity of quinazoline derivatives provides a promising avenue for therapeutic applications. Studies have shown that quinazoline compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the potential of 3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione and similar compounds in cancer research and treatment strategies, as highlighted by Moorthy et al. (2023) (Moorthy et al., 2023).

特性

IUPAC Name |

3-[1-(oxolane-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-16-13-4-1-2-5-14(13)19-18(24)21(16)12-7-9-20(10-8-12)17(23)15-6-3-11-25-15/h1-2,4-5,12,15H,3,6-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXMBNUJIAFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)

![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)

![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)

![2,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)